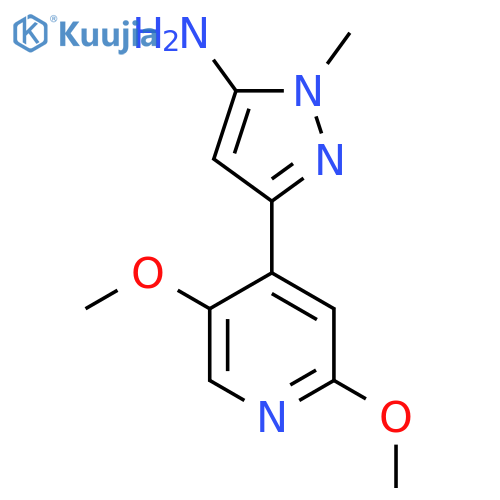

Cas no 2228760-00-5 (3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine)

2228760-00-5 structure

商品名:3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine

3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine

- 2228760-00-5

- EN300-1730616

-

- インチ: 1S/C11H14N4O2/c1-15-10(12)5-8(14-15)7-4-11(17-3)13-6-9(7)16-2/h4-6H,12H2,1-3H3

- InChIKey: MRGKLCBRLIPVSF-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CN=C(C=C1C1C=C(N)N(C)N=1)OC

計算された属性

- せいみつぶんしりょう: 234.11167570g/mol

- どういたいしつりょう: 234.11167570g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 75.2Ų

3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1730616-0.5g |

3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |

2228760-00-5 | 0.5g |

$1247.0 | 2023-09-20 | ||

| Enamine | EN300-1730616-5.0g |

3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |

2228760-00-5 | 5g |

$3770.0 | 2023-06-04 | ||

| Enamine | EN300-1730616-10.0g |

3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |

2228760-00-5 | 10g |

$5590.0 | 2023-06-04 | ||

| Enamine | EN300-1730616-2.5g |

3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |

2228760-00-5 | 2.5g |

$2548.0 | 2023-09-20 | ||

| Enamine | EN300-1730616-10g |

3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |

2228760-00-5 | 10g |

$5590.0 | 2023-09-20 | ||

| Enamine | EN300-1730616-1g |

3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |

2228760-00-5 | 1g |

$1299.0 | 2023-09-20 | ||

| Enamine | EN300-1730616-0.1g |

3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |

2228760-00-5 | 0.1g |

$1144.0 | 2023-09-20 | ||

| Enamine | EN300-1730616-0.05g |

3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |

2228760-00-5 | 0.05g |

$1091.0 | 2023-09-20 | ||

| Enamine | EN300-1730616-0.25g |

3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |

2228760-00-5 | 0.25g |

$1196.0 | 2023-09-20 | ||

| Enamine | EN300-1730616-1.0g |

3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine |

2228760-00-5 | 1g |

$1299.0 | 2023-06-04 |

3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

2228760-00-5 (3-(2,5-dimethoxypyridin-4-yl)-1-methyl-1H-pyrazol-5-amine) 関連製品

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬